Boc-NH-PEG7-Tos

Übersicht

Beschreibung

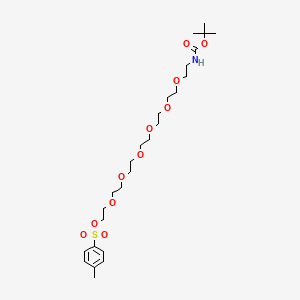

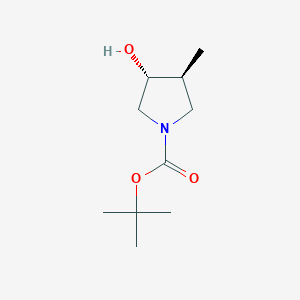

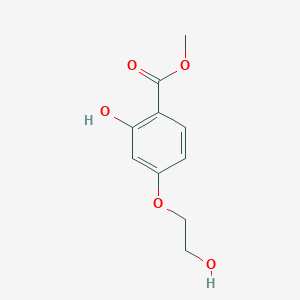

Boc-NH-PEG7-Tos is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . The molecular formula of this compound is C₂₆H₄₅NO₁₁S and its molecular weight is 579.70 .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . PROTACs are a class of bifunctional molecules that can degrade target proteins by recruiting them to an E3 ubiquitin ligase, which tags the target protein for degradation by the proteasome .Molecular Structure Analysis

The IUPAC name of this compound is 2- [2- [2- [2- [2- [2- [2- [ (2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate . The InChI Key is CDUMUQCIIJFQPK-UHFFFAOYSA-N .Chemical Reactions Analysis

As a PROTAC linker, this compound is involved in the formation of PROTACs . PROTACs are designed to bind to both a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .Physical and Chemical Properties Analysis

This compound is a compound with a molecular weight of 579.70 . Its solubility and other physical and chemical properties may vary depending on the conditions and the solvent used.Wissenschaftliche Forschungsanwendungen

PEGylation for Site-Specific Protein Conjugation A study by Salmaso et al. (2009) introduced a tailored monomethoxypoly(ethylene glycol) (PEG) for site-directed protein conjugation, demonstrating over 90% protein conjugation efficiency. This method preserves the protein's secondary structure while significantly affecting its stability, suggesting its utility for creating stable protein derivatives for various biomedical applications (Salmaso et al., 2009).

Innovative Drug Carriers Nakanishi and Kataoka (2009) synthesized a novel heterotelechelic linear block copolymer of PEG and poly(succinimide), showcasing potential utility as a targetable drug carrier. This advancement in polymer chemistry highlights the potential for Boc-NH-PEG7-Tos derivatives in improving drug delivery systems (Nakanishi & Kataoka, 2009).

Enhancing Biocompatibility and Drug Delivery Horák et al. (2017) demonstrated the use of α-amino-ω-t-Boc-amino poly(ethylene glycol) for creating biocompatible magnetic polymer microspheres, indicating their potential application in drug delivery systems and monitoring phagocytosis efficiency (Horák et al., 2017).

Selective Protein Modification A study by Mero et al. (2009) used a monodisperse Boc-PEG-NH2 for the derivatization of proteins, allowing the direct identification of PEGylation sites by mass spectrometry. This method offers a precise approach for the modification of protein drugs, ensuring selectivity and efficiency (Mero et al., 2009).

PEG Chemistry for Biological Macromolecules Roberts et al. (2002) reviewed PEG chemistry, focusing on new PEG derivatives and their application in the modification of peptides and proteins. This research underlines the versatility of PEG and its derivatives, like this compound, in biomedical applications, particularly for enhancing the performance of peptides and proteins in therapeutic applications (Roberts et al., 2002).

Wirkmechanismus

Target of Action

Boc-NH-PEG7-Tos is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation in cells .

Mode of Action

This compound, as a PROTAC linker, contains two different ligands connected by a linker . One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . This dual binding allows the compound to bring the E3 ubiquitin ligase into close proximity with the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By inducing the degradation of specific target proteins, this compound can influence various cellular processes that are regulated by these proteins.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This can lead to changes in cellular processes regulated by these proteins, potentially providing a mechanism for the treatment of diseases associated with the overexpression or abnormal activity of these proteins.

Safety and Hazards

Zukünftige Richtungen

The use of Boc-NH-PEG7-Tos and other PROTAC linkers in the design and synthesis of PROTACs is a promising approach for the development of targeted therapy drugs . Future research will likely focus on optimizing the properties of these linkers and exploring their potential in various therapeutic applications.

Biochemische Analyse

Biochemical Properties

Boc-NH-PEG7-Tos plays a crucial role in biochemical reactions as a linker in the synthesis of PROTACs . It interacts with two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is based on the specific ligands used in the PROTAC synthesis.

Cellular Effects

The effects of this compound on cells are primarily through its role in the synthesis of PROTACs . PROTACs can influence cell function by selectively degrading target proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is through its role as a linker in PROTACs . PROTACs exert their effects at the molecular level by binding to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. As a component of PROTACs, its effects would be related to the stability and degradation of the PROTACs it helps synthesize .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. As a component of PROTACs, it may interact with enzymes or cofactors involved in the ubiquitin-proteasome system .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. As a component of PROTACs, its distribution would likely be influenced by the specific ligands used in the PROTAC synthesis .

Subcellular Localization

The subcellular localization of this compound is not well-documented. As a component of PROTACs, its localization would likely be influenced by the specific ligands used in the PROTAC synthesis .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO11S/c1-23-5-7-24(8-6-23)39(29,30)37-22-21-36-20-19-35-18-17-34-16-15-33-14-13-32-12-11-31-10-9-27-25(28)38-26(2,3)4/h5-8H,9-22H2,1-4H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUMUQCIIJFQPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301110437 | |

| Record name | 5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-[[(4-methylphenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292268-14-4 | |

| Record name | 5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-[[(4-methylphenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1292268-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-[[(4-methylphenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate](/img/structure/B3096845.png)

![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B3096877.png)

![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3096883.png)

![Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate](/img/structure/B3096894.png)

![1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B3096921.png)

![5,5'-Dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3096930.png)